Literature review on 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol synthesis pathways
Literature review on 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol synthesis pathways
An In-Depth Technical Guide to the Synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol
Abstract
This technical guide provides a comprehensive overview of plausible synthetic pathways for 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the absence of established protocols for this specific molecule in current literature, this document outlines two scientifically grounded, strategic approaches: the formation of the triazole ring on a pre-existing cyclobutane framework and the nucleophilic addition of a triazole moiety to a cyclobutanone precursor. Each proposed pathway is detailed with step-by-step experimental protocols, mechanistic insights, and comparative data to guide researchers in the synthesis of this and structurally related compounds. The methodologies are supported by authoritative references from peer-reviewed journals and patents, ensuring scientific integrity and practical applicability for professionals in organic synthesis and drug discovery.
Introduction
The 1,2,4-triazole nucleus is a cornerstone in the architecture of numerous pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antifungal, antiviral, and anticancer properties[1][2][3]. Its prevalence in marketed drugs underscores the significance of this heterocycle as a privileged scaffold. Similarly, the cyclobutane ring, while less common than five- or six-membered rings, offers a unique three-dimensional geometry that can be exploited to enhance binding affinity and metabolic stability of drug candidates. The fusion of these two motifs in 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol presents an intriguing target for synthetic exploration, with the potential for novel biological activities.
This guide is designed to serve as a practical and in-depth resource for researchers. It moves beyond a simple recitation of synthetic steps to provide the underlying chemical logic, enabling scientists to adapt and optimize the proposed pathways for their specific research needs.
Proposed Synthetic Pathways
Two primary retrosynthetic strategies are proposed for the synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol.
Pathway 1: Triazole Ring Construction on a Cyclobutane Precursor
This approach focuses on first establishing the cyclobutanol core functionalized with a group amenable to elaboration into the 1,2,4-triazole ring. A key intermediate in this strategy is 1-hydroxycyclobutane-1-carbohydrazide.
Caption: Retrosynthetic analysis for Pathway 1.
Pathway 2: Nucleophilic Addition of a Triazole Moiety to Cyclobutanone
This alternative strategy involves the preparation of an organometallic 1,2,4-triazole derivative that can act as a nucleophile in an addition reaction with cyclobutanone.
Caption: Retrosynthetic analysis for Pathway 2.
Detailed Experimental Protocols
Pathway 1: Step-by-Step Synthesis
This pathway offers a classical approach to heterocycle formation, building the triazole ring in a stepwise manner.
Step 1.1: Synthesis of 1-hydroxycyclobutane-1-carbonitrile
The synthesis begins with the formation of a cyanohydrin from cyclobutanone.
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Protocol: To a stirred solution of cyclobutanone (1 eq.) in a suitable solvent such as ethanol or water at 0 °C, add a solution of sodium cyanide (1.1 eq.) in water dropwise. Maintain the pH of the reaction mixture between 9 and 10 by the slow addition of a weak acid like acetic acid. After the addition is complete, allow the reaction to stir at room temperature for several hours until completion is confirmed by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.
Step 1.2: Hydrolysis to 1-hydroxycyclobutane-1-carboxylic acid
The nitrile is then hydrolyzed to the corresponding carboxylic acid.
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Protocol: The crude 1-hydroxycyclobutane-1-carbonitrile is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is heated to reflux for several hours[4]. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the pH is adjusted to be neutral with a base (e.g., sodium hydroxide). The product can be isolated by extraction with an appropriate organic solvent or by crystallization.
Step 1.3: Esterification to methyl 1-hydroxycyclobutane-1-carboxylate
Esterification protects the carboxylic acid and facilitates the subsequent hydrazinolysis.
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Protocol: 1-hydroxycyclobutane-1-carboxylic acid (1 eq.) is dissolved in methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux for several hours[3]. After completion, the excess methanol is removed under reduced pressure, and the residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is then washed with brine, dried, and concentrated to give the methyl ester.
Step 1.4: Synthesis of 1-hydroxycyclobutane-1-carbohydrazide
The ester is converted to the key hydrazide intermediate.
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Protocol: To a solution of methyl 1-hydroxycyclobutane-1-carboxylate (1 eq.) in ethanol, hydrazine hydrate (2-3 eq.) is added[3]. The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by the disappearance of the starting ester on TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting solid hydrazide is collected by filtration and washed with cold ethanol.
Step 1.5: Formation of 1-(1-hydroxycyclobutane-1-carbonyl)-4-phenylthiosemicarbazide
The hydrazide is reacted with phenyl isothiocyanate to form the thiosemicarbazide precursor.
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Protocol: 1-hydroxycyclobutane-1-carbohydrazide (1 eq.) is dissolved in ethanol, and phenyl isothiocyanate (1 eq.) is added[5]. The mixture is refluxed for several hours. As the reaction proceeds, the product may precipitate out of the solution. After cooling, the solid thiosemicarbazide is collected by filtration, washed with ethanol, and dried.
Step 1.6: Cyclization to 5-(1-hydroxycyclobutyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Base-catalyzed cyclization of the thiosemicarbazide yields the triazole-thiol.
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Protocol: The thiosemicarbazide (1 eq.) is suspended in an aqueous solution of sodium hydroxide (e.g., 2M) and heated to reflux for several hours until a clear solution is obtained[5]. The reaction mixture is then cooled and acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the triazole-thiol. The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
Step 1.7: Desulfurization to 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol
The final step involves the removal of the thiol group.
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Protocol: The triazole-thiol is dissolved in a suitable solvent, and a desulfurizing agent such as Raney nickel is added. The mixture is stirred at room temperature or with gentle heating until the reaction is complete. The Raney nickel is then removed by filtration, and the solvent is evaporated to yield the final product. The product can be further purified by column chromatography or recrystallization.
Pathway 2: Step-by-Step Synthesis
This pathway is more convergent, forming the C-C bond between the triazole and cyclobutane rings in a single step.
Step 2.1: Synthesis of N-protected 1,2,4-triazole
Protection of the triazole nitrogen is crucial for regioselective functionalization.
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Protocol: To a solution of 1,2,4-triazole (1 eq.) in a suitable solvent like DMF, add a base such as sodium hydride (1.1 eq.) at 0 °C. After stirring for a short period, a protecting group precursor, for example, trityl chloride, is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The major isomer (N1-protected) is typically isolated by chromatography.
Step 2.2: Bromination of N-protected 1,2,4-triazole
Halogenation at the C3 position prepares the molecule for metallation.
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Protocol: The N-protected 1,2,4-triazole is subjected to bromination. This can be achieved using a strong base like n-butyllithium to deprotonate the C3 position, followed by quenching with a bromine source like 1,2-dibromoethane.
Step 2.3: Formation of the Organolithium Reagent
Lithium-halogen exchange generates the nucleophilic triazole species.
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Protocol: The protected 3-bromo-1,2,4-triazole is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise, and the mixture is stirred for a short period to allow for the lithium-halogen exchange to occur.
Step 2.4: Nucleophilic Addition to Cyclobutanone
The key C-C bond-forming step.
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Protocol: To the freshly prepared solution of the lithiated triazole at -78 °C, a solution of cyclobutanone (1 eq.) in the same anhydrous solvent is added dropwise. The reaction is stirred at low temperature for a few hours and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
Step 2.5: Deprotection
Removal of the protecting group to yield the final product.
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Protocol: The protected 1-(1,2,4-triazol-3-yl)cyclobutan-1-ol is dissolved in a suitable solvent, and the protecting group is removed under appropriate conditions. For a trityl group, this can be achieved by treatment with a mild acid. After the deprotection is complete, the reaction mixture is neutralized, and the final product is isolated by extraction and purified by chromatography or recrystallization.
Data Summary and Comparison
The following table summarizes the key aspects of the two proposed synthetic pathways.
| Step | Pathway 1 | Pathway 2 |
| Starting Materials | Cyclobutanone, Hydrazine, Phenyl isothiocyanate | 1,2,4-Triazole, Cyclobutanone, n-Butyllithium |
| Key Intermediate | 1-hydroxycyclobutane-1-carbohydrazide | Protected 3-lithio-1,2,4-triazole |
| Key Transformation | Triazole ring formation via cyclization | Nucleophilic addition of a triazole anion |
| Number of Steps | 7 | 5 |
| Potential Advantages | Utilizes classical and well-established reactions. | More convergent, potentially higher overall yield. |
| Potential Challenges | Longer synthetic route, potential for low yields in some steps. | Requires anhydrous conditions and handling of organolithium reagents. Regioselectivity of protection and deprotonation can be an issue. |
Conclusion
This technical guide has outlined two distinct and plausible synthetic strategies for the preparation of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol. Pathway 1 represents a more traditional, linear synthesis that builds the triazole ring onto a cyclobutane core. In contrast, Pathway 2 offers a more convergent approach through the nucleophilic addition of a pre-formed triazole moiety.
The choice between these pathways will depend on the specific resources and expertise available to the research team. Both routes are grounded in established chemical principles and supported by the cited literature. It is anticipated that the detailed protocols and strategic insights provided herein will facilitate the successful synthesis of this novel compound and encourage further exploration of related chemical space in the pursuit of new therapeutic agents.
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